D,L-Sulforaphane-d8

概要

説明

D,L-Sulforaphane-d8: is a deuterium-labeled derivative of sulforaphane, a naturally occurring isothiocyanate found in cruciferous vegetables such as broccoli, Brussels sprouts, and cabbage. This compound is widely studied for its potential health benefits, particularly its anticancer, antioxidant, and anti-inflammatory properties .

準備方法

Synthetic Routes and Reaction Conditions: : The preparation of D,L-Sulforaphane-d8 involves the introduction of deuterium atoms into the sulforaphane molecule. This is typically achieved through chemical synthesis, where hydrogen atoms in the natural sulforaphane are replaced with deuterium atoms. One common method involves the use of deuterated reagents to introduce the deuterium labeling groups .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the deuterium-labeled compound. The final product is typically purified using techniques such as chromatography to remove any impurities .

化学反応の分析

Types of Reactions: : D,L-Sulforaphane-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or other reduced forms of the compound .

科学的研究の応用

Chemistry

- Stable Isotope Labeling : D,L-Sulforaphane-d8 serves as a stable isotope-labeled compound in chemical studies to trace metabolic pathways and reaction mechanisms. This labeling facilitates the understanding of how sulforaphane interacts with various biomolecules at a molecular level.

Biology

- Cellular Mechanisms : Research indicates that this compound influences cellular processes by inducing phase II detoxification enzymes through the Nrf2 pathway. This pathway is crucial for cellular defense against oxidative damage and environmental stressors.

- Oxidative Stress Modulation : It has been shown to reduce levels of reactive oxygen species (ROS) in cells, thereby decreasing oxidative stress and promoting cellular health.

Medicine

- Cancer Research : this compound is extensively studied for its anticancer properties. It has been found to inhibit tumor growth and induce apoptosis in cancer cells, making it a candidate for cancer therapy .

- Therapeutic Potential : The compound's ability to enhance the efficacy of chemotherapeutic agents while protecting normal cells from oxidative damage highlights its potential as an adjunct treatment in cancer therapies .

Industry

- Nutraceutical Development : In the industrial sector, this compound is utilized in creating dietary supplements and functional foods aimed at providing antioxidant benefits. Its applications extend to cosmetics due to its anti-inflammatory properties.

Case Studies and Research Findings

作用機序

Molecular Targets and Pathways: : D,L-Sulforaphane-d8 exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes. This activation helps protect cells from oxidative damage and enhances their ability to detoxify harmful substances .

Other Mechanisms: : Additionally, this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. It also inhibits cell proliferation by arresting the cell cycle at specific phases, thereby preventing the growth and spread of cancer cells .

類似化合物との比較

Similar Compounds: : Similar compounds to D,L-Sulforaphane-d8 include other isothiocyanates such as phenethyl isothiocyanate, benzyl isothiocyanate, and allyl isothiocyanate. These compounds share similar chemical structures and biological activities .

Uniqueness: : What sets this compound apart is its deuterium labeling, which provides unique advantages for research and analytical purposes. The presence of deuterium atoms allows for more precise tracking and analysis in metabolic studies, making it a valuable tool for scientific investigations .

生物活性

D,L-Sulforaphane-d8 is a stable isotope-labeled derivative of sulforaphane (SFN), a bioactive compound predominantly found in cruciferous vegetables such as broccoli. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and mechanisms of action. The information is derived from diverse and authoritative sources, including clinical studies and reviews.

Overview of Sulforaphane

Sulforaphane is an isothiocyanate compound that exhibits a range of biological activities, including anticancer, antioxidant, and anti-inflammatory effects. It is primarily derived from the hydrolysis of glucoraphanin, which is abundant in broccoli and other cruciferous vegetables. This compound serves as a useful tool in pharmacokinetic studies due to its stable isotopic labeling, allowing for precise tracking in biological systems.

Anticancer Properties

Mechanisms of Action:

this compound has been shown to exert significant anticancer effects through various mechanisms:

- Cell Cycle Arrest: SFN induces cell cycle arrest in various cancer cell lines, thereby inhibiting proliferation. This action is mediated through the modulation of cyclins and cyclin-dependent kinases (CDKs) .

- Apoptosis Induction: It promotes apoptosis in cancer cells by activating caspases and modulating pro-apoptotic and anti-apoptotic proteins .

- Histone Deacetylase Inhibition: SFN inhibits histone deacetylase (HDAC) activity, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .

Case Studies:

A study involving human hepatocytes exposed to varying concentrations of SFN demonstrated no significant cytotoxicity at doses up to 50 μM, suggesting its safety profile in normal cells while retaining efficacy against cancerous cells . Another clinical trial indicated that SFN-rich broccoli sprout consumption led to enhanced detoxification enzyme activity in participants, correlating with reduced cancer risk markers .

Antioxidant Activity

This compound enhances the body's antioxidant defenses by:

- Nrf2 Activation: It activates the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes such as glutathione S-transferase (GST) and superoxide dismutase (SOD) .

- Reduction of Oxidative Stress: The compound reduces oxidative stress markers in various biological systems, contributing to cellular protection against damage .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively:

- Bioavailability: Research indicates that sulforaphane has high bioavailability, with studies showing peak plasma concentrations reached within 1 hour after oral administration .

- Metabolism: SFN is metabolized primarily via glutathione conjugation, forming various metabolites that retain biological activity .

Data Table: Biological Activities of this compound

特性

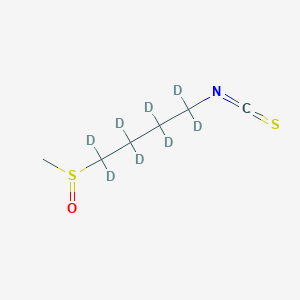

IUPAC Name |

1,1,2,2,3,3,4,4-octadeuterio-1-isothiocyanato-4-methylsulfinylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS2/c1-10(8)5-3-2-4-7-6-9/h2-5H2,1H3/i2D2,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVMJBTUFCVSAD-UDCOFZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])S(=O)C)C([2H])([2H])N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464331 | |

| Record name | D,L-Sulforaphane-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

836682-32-7 | |

| Record name | D,L-Sulforaphane-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。